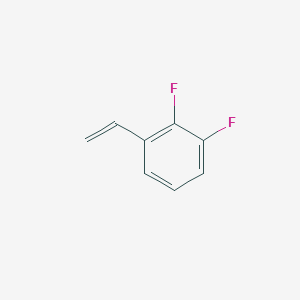
Cyclopropyl(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Cyclopropyl(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone” is a chemical compound with the molecular formula C15H20N2O2 . It has a molecular weight of 260.33 g/mol . The compound is characterized by the presence of a cyclopropyl group, a piperidine ring, and a 2,6-dimethylpyrimidine group .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopropyl group, a piperidine ring, and a 2,6-dimethylpyrimidine group . The InChI string and Canonical SMILES provide more detailed information about the structure .Physical And Chemical Properties Analysis
This compound has a molecular weight of 260.33 g/mol . It has a computed XLogP3-AA value of 1.7, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors . It also has a rotatable bond count of 3 . The topological polar surface area is 42.4 Ų .Aplicaciones Científicas De Investigación
Synthesis and Optimization of Antitubercular Activities
Cyclopropyl compounds have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. A series of cyclopropyl methanones showed significant minimum inhibitory concentrations (MIC) against M. tuberculosis strains, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. One compound, in particular, demonstrated 98% killing of intracellular bacilli and was orally active in vivo in mice, indicating its potential as an antitubercular agent (Bisht et al., 2010).
Antimicrobial Activity
Cyclopropyl(piperidin-4-yl)methanone oxime derivatives were synthesized and characterized for their in vitro antibacterial and antifungal activities. Some compounds exhibited good antimicrobial activity against tested pathogenic bacterial and fungal strains, suggesting their potential as antimicrobial agents (Mallesha & Mohana, 2014).
Synthesis of Novel 3-Oxopiperidin-2-ones
Methyl 2-alkoxy-5-amino-2-pentenoates were evaluated as substrates for cyclization towards pyrrolidines and piperidines. This research outlines a convenient method for transforming these substrates into 5,5-dimethyl-3-oxopiperidin-2-ones, contributing to the synthesis of novel piperidine derivatives (Dejaegher, D’hooghe, & Kimpe, 2008).
One-Pot Multistep Synthesis of Dimethyl Sulfomycinamate
The synthesis of dimethyl sulfomycinamate, a product of the sulfomycin family of antibiotics, was achieved through a one-pot multistep process. This research demonstrates a regiocontrolled synthesis approach, contributing to the development of antibiotics (Bagley et al., 2005).
Macrocyclic and Macroacyclic Schiff Bases
Research on acyclic, potentially hexadentate or decadentate compartmental Schiff bases, synthesized from 2,3-dihydroxybenzaldehyde, highlights their interaction with metal ions. This study explores the synthesis, characterization, and metal ion interaction of these compounds, providing insights into their potential applications in coordination chemistry (Aguiari et al., 1992).
Propiedades
IUPAC Name |
cyclopropyl-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-10-9-14(17-11(2)16-10)20-13-5-7-18(8-6-13)15(19)12-3-4-12/h9,12-13H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILUAEHZDKKTTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

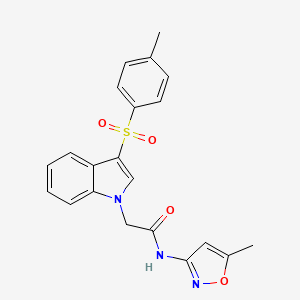

![5-benzyl-3-(4-fluorophenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2865455.png)
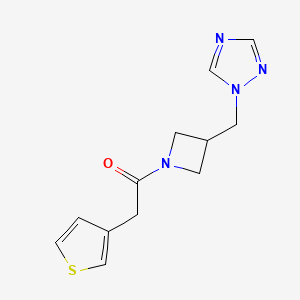
![N1-(2-methoxy-5-methylphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2865459.png)
![ethyl 4-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2865460.png)
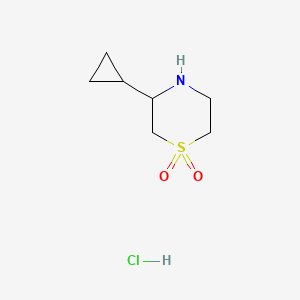

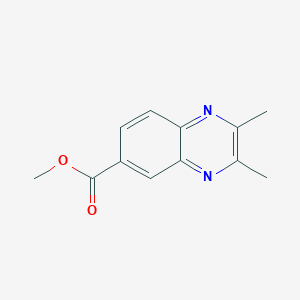

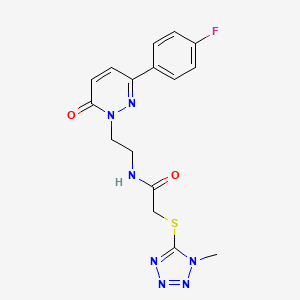
![7-hydroxy-N-(1-methoxypropan-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2865471.png)
![4-[2-[(2,5-Dimethylphenyl)methyl]-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2865472.png)
